2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide
Description
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22) |
InChI Key |
LWWLRYYGOOHGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the benzyl and ethyl groups, and the final coupling with the amino group. Common synthetic routes may involve:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Benzyl and Ethyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Coupling with Amino Group: The final step often involves coupling the intermediate with an amino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide is a synthetic compound with a molecular formula of and a molecular weight of 303.4 g/mol. It is characterized by a complex structure that includes an amino group, a cyclohexyl moiety, and a benzyl-ethyl amino substituent. It belongs to the class of amides and has potential applications in medicinal chemistry and organic synthesis. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
this compound may exhibit significant biological activity and has been studied for its interactions with specific biomolecules, particularly in the context of drug development. The mechanism of action typically involves binding to molecular targets such as receptors or enzymes, which can modulate their activity and lead to various physiological responses. The compound's ability to modulate biological pathways makes it a candidate for further research in therapeutic applications.
Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacological potential and guiding further modifications to enhance efficacy or reduce side effects.
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of cyclohexane, benzyl, and ethyl groups, which may confer distinct biological activities compared to these similar compounds.
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide | Contains piperidine ring | Piperidine vs. cyclohexane |
| N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide | Diphenyl substituent | More complex aromatic system |
| N-(1-(2-thienyl)ethyl-4-piperidinyl)-propanamide | Thienyl group present | Presence of sulfur in thienyl ring |
| N-(1-(4-bromophenyl) ethyl)-piperidin-4-amine | Bromine substitution | Halogenated structure |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity :
- The target compound likely has a higher molecular weight (~330.47) compared to simpler analogs like the acetyl-methyl derivative (241.33, ). This increased bulk may enhance membrane permeability but reduce solubility.
- Trifluoromethyl-substituted analogs (e.g., compound 29, 364.35 Da ) exhibit higher molecular weights due to fluorine atoms, which improve metabolic stability but may introduce synthetic challenges.
Substituent Effects: Benzyl(ethyl)amino vs. Heterocyclic Moieties: The pyrazolopyrimidine group in introduces polarity and hydrogen-bonding capacity, contrasting with the target’s non-polar benzyl group. This difference may influence target selectivity (e.g., kinase inhibition vs. GPCR modulation).
Synthetic Efficiency :
- Alaninamide derivatives in show high yields (86–97%) and purity (95–99.78%), suggesting that similar methods (e.g., DCC-mediated coupling) could be effective for synthesizing the target compound.
Functional and Pharmacological Insights
While biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- Lipophilicity: The benzyl(ethyl)amino group likely increases logP compared to the acetyl-methyl derivative , enhancing blood-brain barrier penetration but risking off-target toxicity.
- Electron-Withdrawing Effects : Trifluoromethyl groups in improve resistance to oxidative metabolism, a feature absent in the target compound.
- Heterocyclic Interactions : The pyrazolopyrimidine moiety in may confer nucleotide-mimetic properties, unlike the target’s benzyl group, which may favor protein-protein interaction modulation.
Biological Activity
2-Amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide is a synthetic compound with a complex molecular structure that includes an amino group, a cyclohexyl moiety, and a benzyl-ethyl amino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development contexts.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LWWLRYYGOOHGPF-UHFFFAOYSA-N |
Synthesis and Production
The synthesis of this compound typically involves multiple steps, including:
- Cyclohexyl Ring Formation : Achieved through cyclization reactions.
- Introduction of Benzyl and Ethyl Groups : Utilizes nucleophilic substitution reactions.
- Coupling with Amino Group : The final step involves coupling the intermediate with an amino group under controlled conditions.
Industrial production may employ optimized reaction conditions to ensure high yield and purity, often utilizing automated reactors and purification techniques like chromatography .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with specific biomolecules. Key findings include:
- Mechanism of Action : The compound likely interacts with various receptors or enzymes, modulating their activity and leading to physiological responses. Such interactions are critical for understanding its pharmacological potential .
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to receptors, which is essential for evaluating its therapeutic applications .
Case Studies and Research Findings
- Receptor Interaction Studies :
- Therapeutic Potential :
-
Comparative Analysis :
- Compared to structurally similar compounds, this compound shows unique biological activities due to its specific structural features, which may confer distinct pharmacological properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide, and how can reaction efficiency be monitored?
- Methodology : A two-step approach is typically employed:
Cyclohexylamine functionalization : Introduce the benzyl(ethyl)amino group via nucleophilic substitution or reductive amination under inert atmosphere.
Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the propanamide moiety.
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify intermediates using mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Resolve the cyclohexyl ring conformation (axial/equatorial substituents) and amide proton environment.
- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹).
- High-resolution MS : Validate molecular weight (e.g., ESI-TOF).
- X-ray crystallography (if crystalline): Resolve stereochemistry of the cyclohexyl and benzyl groups .
Q. How should researchers approach the purification of this compound given its amine and amide functionalities?
- Chromatography : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal lattice stability.
- Ion-exchange resins : Exploit the compound’s basic amine groups for selective binding and elution .
Advanced Research Questions
Q. What computational strategies can predict the bioactive conformation of this compound when designing target-specific analogs?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water or lipid bilayers) to identify stable binding poses.
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at the binding site (e.g., hydrogen bonding with the amide group).
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., benzyl to phenyl substitution) .
Q. How can conflicting solubility data across different solvent systems be reconciled during formulation studies?
- Hansen solubility parameters : Calculate the compound’s δD (dispersion), δP (polar), and δH (hydrogen bonding) to identify optimal solvents.
- Co-solvency approach : Blend solvents like DMSO (polar aprotic) with PEG-400 (non-polar) to balance solubility and stability.
- pH-dependent solubility : Exploit the amine’s basicity by adjusting buffer pH (e.g., citrate buffer at pH 4–5) .
Q. What methodologies resolve discrepancies between in vitro bioactivity and in silico predictions for this compound?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Metabolic stability testing : Rule out rapid degradation in cell culture media via LC-MS/MS.
- Docking validation : Compare predicted binding poses with experimental mutagenesis data (e.g., alanine scanning) .
Q. Which crystallographic techniques are suitable for determining the three-dimensional configuration of the cyclohexyl substituent?
- Single-crystal X-ray diffraction : Resolve chair vs. boat conformations of the cyclohexyl ring and spatial orientation of the benzyl(ethyl)amino group.
- Powder XRD : Assess crystallinity and polymorphic forms for formulation studies.
- Electron diffraction (for nanocrystals): Useful if macroscopic crystals are unavailable .
Q. What catalytic systems optimize the stereoselective introduction of the benzyl(ethyl)amino group during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
